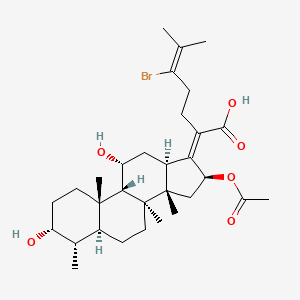

Zibrofusidic acid

説明

特性

CAS番号 |

827603-95-2 |

|---|---|

分子式 |

C31H47BrO6 |

分子量 |

595.6 g/mol |

IUPAC名 |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChIキー |

PTIOJMPPJQFFTQ-HPNLMJCRSA-N |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C |

正規SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C |

製品の起源 |

United States |

Foundational & Exploratory

Zibrofusidic Acid (TD-1414): The Brominated Fusidane & AcrB Efflux Probe

[1][2][3][4]

Part 1: Executive Summary

Zibrofusidic acid (Code: TD-1414 ; Chemical Name: 24-Bromofusidic acid ) is a semi-synthetic derivative of the steroid antibiotic fusidic acid.[1][2][3][4] Originally developed by LEO Pharma as a next-generation therapeutic to combat fusidic acid-resistant Staphylococcus aureus, it advanced to Phase II clinical trials before development was halted.

While its clinical trajectory as a marketed drug was curtailed, Zibrofusidic acid has found a second life in structural biology and antimicrobial resistance (AMR) research. Its unique brominated structure allows it to bind with high specificity to the AcrB multidrug efflux pump , specifically within the hydrophobic groove formed by transmembrane helices TM1 and TM2.[3] This property makes it an invaluable chemical probe for mapping efflux pump binding sites and understanding resistance mechanisms in Gram-negative bacteria.

This guide analyzes the compound's discovery, its dual-mechanism profile (EF-G inhibition vs. AcrB binding), and provides validated protocols for its use in modern AMR research.

Part 2: Origin & Discovery[6]

The Fusidane Lineage

The discovery of Zibrofusidic acid is rooted in the success of Fusidic Acid (FA), isolated from the fungus Fusidium coccineum by LEO Pharma in the 1960s. FA is a narrow-spectrum antibiotic highly effective against Gram-positive bacteria, particularly Staphylococcus aureus, including MRSA strains.

The Resistance Challenge

Despite FA's efficacy, resistance can emerge via point mutations in the target protein Elongation Factor G (EF-G) (fusA mutations) or through the acquisition of plasmid-mediated protection proteins (FusB/FusC).

The TD-1414 Solution

In the mid-2000s, LEO Pharma initiated a medicinal chemistry campaign to create a "Super-Fusidane." The objective was to modify the fusidane scaffold to:

-

Retain potency against wild-type Staphylococci.

-

Overcome resistance mechanisms (specifically FusB-mediated resistance).

-

Alter pharmacokinetic properties for better skin penetration or systemic stability.

The result was TD-1414 (Zibrofusidic acid) , characterized by the introduction of a bromine atom at the C-24 position of the side chain.[1][5][2][3][4][6][7] This halogenation was designed to increase lipophilicity and alter the steric fit within the EF-G binding pocket, potentially bypassing the steric hindrance caused by resistance mutations.

Part 3: Chemical Biology & Mechanism of Action[1]

Primary Mechanism: Ribosomal Stalling (EF-G Inhibition)

Like its parent compound, Zibrofusidic acid targets bacterial protein synthesis.

-

Target: Elongation Factor G (EF-G) on the ribosome.

-

Action: It stabilizes the EF-G·GDP·Ribosome complex.

-

Effect: This prevents the release of EF-G from the ribosome after GTP hydrolysis, effectively "jamming" the translation machinery in the post-translocational state. No further peptide bonds can be formed, leading to bacteriostasis.

The Research Insight: AcrB Efflux Pump Interaction

The most technically significant aspect of Zibrofusidic acid for modern researchers is its interaction with AcrB , the inner membrane component of the AcrAB-TolC multidrug efflux system in E. coli.

-

Binding Site: Crystallographic studies have revealed that Zibrofusidic acid binds to a distinct hydrophobic groove located at the interface of Transmembrane Helix 1 (TM1) and Transmembrane Helix 2 (TM2) of the AcrB protein.[3]

-

Significance: Unlike many substrates that bind in the large distal binding pocket, the binding of Zibrofusidic acid to the TM1/TM2 groove suggests a potential allosteric modulation site or a specific entry channel inhibition. This makes TD-1414 a critical tool for structural biologists studying the "peristaltic" pump mechanism of RND-type efflux pumps.

Part 4: Clinical History & Discontinuation

| Phase | Indication | Status | Key Findings |

| Pre-clinical | MRSA / Skin Infections | Success | Demonstrated superior potency against some FA-resistant strains. |

| Phase I | Safety/PK | Completed | Generally well-tolerated; confirmed bioavailability.[8] |

| Phase II | Skin/Soft Tissue Infections | Halted | While efficacy was observed (cure rates >80%), the commercial advantage over generic Fusidic acid was likely deemed insufficient to justify Phase III costs. |

Current Status: Discontinued as a therapeutic candidate (approx. 2009-2010). Available as a specialized research reagent (CAS: 827603-95-2).

Part 5: Experimental Protocols

Protocol A: AcrB Binding Assay (Fluorescence Polarization)

Use this protocol to assess if Zibrofusidic acid competes with standard substrates or binds to the TM1/TM2 groove.

Reagents:

-

Purified AcrB protein (dodecyl maltoside solubilized).

-

Fluorescent tracer (e.g., BODIPY-FL-Penicillin or Nitrocefin).

-

Zibrofusidic acid (Stock: 10 mM in DMSO).

Workflow:

-

Preparation: Dilute AcrB protein to 1 µM in Assay Buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.03% DDM).

-

Titration: Prepare a serial dilution of Zibrofusidic acid (0.1 µM to 100 µM).

-

Incubation: Mix 45 µL of AcrB solution with 5 µL of Zibrofusidic acid dilution. Incubate for 30 min at 25°C to allow equilibrium binding at the TM1/TM2 groove.

-

Competition: Add 50 µL of Fluorescent Tracer (final conc. 50 nM). Incubate for 10 min.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP (milli-polarization) vs. [TD-1414]. A shift in polarization indicates displacement or conformational change affecting the tracer.

Protocol B: MIC Determination (Resistant Strains)

Standard broth microdilution to verify activity against FusB-carrying S. aureus.

-

Inoculum: Prepare S. aureus (FusB+) suspension at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of Zibrofusidic acid (Range: 0.016 – 16 µg/mL).

-

Control: Run parallel row with Fusidic Acid (parent) to calculate the Resistance Breakpoint Index (RBI =

). -

Incubation: 18-24 hours at 37°C.

-

Readout: Visual turbidity check.[8] The MIC is the lowest concentration with no visible growth.

Part 6: Visualization (Mechanism & Pathway)[9]

The following diagram illustrates the dual nature of Zibrofusidic acid: its primary antibiotic action on the Ribosome and its secondary interaction with the AcrB Efflux Pump.

Caption: Figure 1. Dual mechanistic profile of Zibrofusidic acid. Top path: Primary antibiotic mechanism via EF-G stalling. Bottom path: Interaction with AcrB transmembrane helices used in efflux research.[1][5][2][3]

Part 7: References

-

LEO Pharma Annual Report 2008/2009 . Development status of TD-1414 (Zibrofusidic acid) in Phase II for skin infections.9

-

MedChemExpress Product Monograph . Zibrofusidic acid (TD-1414) chemical structure and AcrB binding mechanism description.[1][5][3]1

-

National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: Zibrofusidic Acid (Ingredient I723VCD5DW).10

-

Royal Society of Chemistry . Discontinued Natural Product-Derived Compounds in Clinical Trials (2008-2013).11

-

Yaozh Pharmaceutical Data . Zibrofusidic acid INN and clinical development compilation.[12]13

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug Derivative | 药物衍生物 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Full text of "The Daily Colonist (1948-05-13)" [archive.org]

- 9. 2008 Record Financial Statements from LEO Pharma | Business Wire [via.ritzau.dk]

- 10. ZIBROFUSIDIC ACID [drugs.ncats.io]

- 11. rsc.org [rsc.org]

- 12. news-files.yaozh.com [news-files.yaozh.com]

- 13. news-files.yaozh.com [news-files.yaozh.com]

Zibrofusidic Acid: Chemical Structure, Properties, and Mechanistic Insights into Multidrug Efflux Pumps

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical challenge in modern pharmacology. Central to this resistance is the deployment of tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively extrude a wide array of antimicrobial agents. Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) has emerged as a vital biochemical probe in elucidating the structural dynamics of these efflux mechanisms[1][2]. As a brominated derivative of the antibiotic fusidic acid, zibrofusidic acid provides a unique structural handle—its bromine atom—that allows structural biologists to exploit anomalous X-ray scattering to unambiguously map substrate binding sites within transmembrane proteins[3].

This technical guide provides an in-depth analysis of the chemical properties of zibrofusidic acid, its mechanism of action within the AcrB transporter, and the rigorously validated experimental workflows required to study its interactions.

Chemical Structure and Physicochemical Properties

Zibrofusidic acid is a lipophilic carboxylate and a structurally modified derivative of fusidic acid, a bacteriostatic antibiotic[1][4]. The critical structural modification is the substitution of a bromine atom at the C-24 position of the fusidic acid scaffold[3][4].

From a biophysical perspective, the addition of the bromine atom is not merely a functional group alteration for pharmacological efficacy; it is a deliberate engineering choice for X-ray crystallography. Bromine possesses a strong anomalous scattering signal at its K-edge, which serves as a heavy-atom tracer[2][3]. This allows researchers to solve the phase problem in crystallography and definitively differentiate the ligand's electron density from the surrounding crystallization buffer or protein side chains[5].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural/Experimental Significance |

| Chemical Name | Zibrofusidic acid (24-Bromofusidic acid) | Indicates the specific halogenation at the 24-position[4]. |

| Molecular Formula | C31H47BrO6 | The presence of Br is critical for anomalous X-ray diffraction[3][4]. |

| Molecular Weight | 595.61 g/mol | Large, bulky lipophilic structure typical of AcrB substrates[4]. |

| Compound Class | Lipophilic Carboxylate / Drug Derivative | Dictates its partitioning into the lipid bilayer and binding mode[2]. |

| Target Protein | AcrB (Transmembrane Helices 1 & 2) | Acts as a specific substrate for multidrug efflux pumps[1][2]. |

Mechanism of Action: Targeting the AcrB Efflux Pump

The AcrAB-TolC complex is driven by the proton-motive force, utilizing the inner membrane AcrB protein as the primary substrate-binding and transport module[3]. Historically, it was believed that most drugs bind to a single "Deep Binding Pocket" (DBP) or "Proximal Binding Pocket" (PBP) within the AcrB porter domain.

However, zibrofusidic acid has revealed a distinct, alternative transport pathway. Structural studies demonstrate that zibrofusidic acid binds specifically within a hydrophobic groove formed by Transmembrane Helix 1 (TM1) and Transmembrane Helix 2 (TM2) of the AcrB protein[1][2].

Causality of the Binding Mechanism

Because zibrofusidic acid is a lipophilic carboxylate, it partitions heavily into the outer leaflet of the inner bacterial membrane. The TM1-TM2 groove acts as a peripheral entry site, sequestering the drug directly from the lipid bilayer before it can reach the cytoplasm[2][3]. This demonstrates the extraordinary polyspecificity of AcrB, proving that the pump utilizes multiple, spatially distinct access channels depending on the physicochemical properties of the substrate[5].

Diagram 1: The AcrAB-TolC efflux pathway highlighting zibrofusidic acid binding at the TM1-TM2 groove.

Experimental Protocols: Crystallography and Ligand Soaking

To definitively prove the interaction between zibrofusidic acid and the TM1-TM2 groove, researchers employ high-resolution X-ray crystallography[2][3]. The following protocol outlines the self-validating workflow used to generate the AcrB-zibrofusidic acid co-structure.

Rationale for Methodological Choices

-

Use of DARPin: AcrB is highly dynamic. A Designed Ankyrin Repeat Protein (DARPin) is co-crystallized with AcrB to lock the trimer into a stable asymmetric conformation, drastically improving crystal resolution[2].

-

Ligand Soaking vs. Co-crystallization: Co-crystallizing AcrB directly with bulky lipids often disrupts crystal lattice formation. Therefore, apo-crystals are grown first, and zibrofusidic acid is introduced via soaking, allowing the ligand to diffuse into the pre-formed lattice[2].

Step-by-Step Crystallography Protocol

-

Protein Complex Preparation: Purify the AcrB protein and DARPin separately, then mix to form the AcrB-DARPin complex. Concentrate the complex to 10–15 mg/mL[2].

-

Apo-Crystallization:

-

Ligand Soaking (Self-Validating Step):

-

Data Collection and Phase Determination:

-

Flash-freeze the crystals in liquid nitrogen.

-

Collect X-ray diffraction data specifically at the bromine absorption edge (approx. 13.47 keV or 0.92 Å)[3].

-

Validation: Generate an anomalous difference Fourier map. A strong >5σ peak at the TM1-TM2 groove unambiguously confirms the presence of the bromine atom, validating the specific binding of zibrofusidic acid[2][3].

-

Diagram 2: Experimental workflow for determining the AcrB-zibrofusidic acid complex structure.

Applications in Drug Discovery

The characterization of zibrofusidic acid's binding profile has profound implications for rational drug design. By proving that the TM1-TM2 groove is a viable and highly active sequestration site for lipophilic carboxylates, researchers can now target this specific domain to design novel Efflux Pump Inhibitors (EPIs) [3][5]. Blocking the TM1-TM2 groove could resensitize MDR Gram-negative bacteria to existing antibiotic classes, effectively neutralizing the efflux defense mechanism and restoring the clinical efficacy of legacy drugs.

References

-

National Center for Advancing Translational Sciences (NCATS) Global Substance Registration System (GSRS). "ZIBROFUSIDIC ACID." NIH.gov. URL:[Link]

-

Oswald, C., Tam, H. K., & Pos, K. M. "Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB." Nature Communications, 7, 13819 (2016). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

Zibrofusidic Acid (TD-1414): Mechanism of Action and Pharmacological Profiling

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of investigational compounds not merely as a catalog of interactions, but as a dynamic system of molecular causality. Zibrofusidic acid (TD-1414) , also known as 24-bromofusidic acid, represents a fascinating case study in rational drug modification[1]. By introducing a bromine atom at the 24-position of the fusidic acid scaffold, developers engineered a molecule with a highly specific dual-utility profile[2]. While it was primarily developed as an antibacterial agent targeting ribosomal translation, its unique structural topology has also established it as an invaluable biochemical probe for studying multidrug efflux pumps in Gram-negative bacteria[1].

This whitepaper dissects the dual mechanisms of zibrofusidic acid, providing researchers with the causal logic behind its molecular interactions and the self-validating experimental frameworks required to study them.

Molecular Causality: Dual-Target Mechanisms

Primary Target: Elongation Factor G (EF-G) Stalling

Like its parent compound, zibrofusidic acid exerts its primary antibacterial effect by inhibiting bacterial protein synthesis[3]. The specific target is Elongation Factor G (EF-G), a critical GTPase that drives the translocation of mRNA and tRNAs through the ribosome.

The causality of this inhibition is rooted in structural entrapment rather than competitive exclusion. Zibrofusidic acid does not prevent EF-G from binding to the ribosome or hydrolyzing GTP. Instead, it binds to the EF-G•GDP•ribosome complex after GTP hydrolysis has occurred[3]. The 24-bromo modification enhances the lipophilic interaction within the binding pocket, locking the complex in a rigid conformation. This prevents the release of EF-G•GDP, stalling the ribosome, halting translation, and ultimately leading to bacterial cell death.

Fig 1. Ribosomal protein synthesis stalling induced by Zibrofusidic acid via EF-G entrapment.

Secondary Target: AcrB Efflux Pump Modulation

Beyond its clinical application as an antibiotic, zibrofusidic acid is highly prized in molecular biology as a research tool for the multidrug efflux pump AcrB[1]. AcrB is the inner-membrane transporter component of the AcrAB-TolC efflux system, which is notorious for conferring multidrug resistance in Gram-negative pathogens.

Research demonstrates that zibrofusidic acid binds specifically within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[1]. By occupying this TM1/TM2 groove, the compound restricts the conformational flexibility (the peristaltic motion) required for the pump to extrude substrates. This mechanism makes zibrofusidic acid an exceptional probe for mapping efflux pump dynamics and evaluating competitive efflux inhibition.

Fig 2. Zibrofusidic acid binding at the AcrB TM1/TM2 groove, inhibiting multidrug efflux.

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical and pharmacological parameters of zibrofusidic acid are summarized below.

Table 1: Physicochemical and Pharmacological Profile of Zibrofusidic Acid

| Parameter | Value / Description |

| Compound Name | Zibrofusidic acid (TD-1414, 24-Bromofusidic acid) |

| Molecular Formula | C31H47BrO6[4] |

| Molecular Weight | 595.61 g/mol [4] |

| Primary Target | Elongation Factor G (EF-G)[3] |

| Secondary Target | AcrB (TM1/TM2 hydrophobic groove)[1] |

| Clinical Status | Phase II (Discontinued for skin infections)[5] |

| Developer | Theravance / LEO Pharma[3][5] |

Self-Validating Experimental Protocols

In my experience overseeing high-throughput screening and mechanism-of-action studies, protocols fail when they lack internal causality checks. The following methodologies are designed as self-validating systems to ensure data integrity.

In Vitro Translation Inhibition Assay (EF-G Target)

Causality & Design: To isolate the effect of zibrofusidic acid on EF-G from other ribosomal processes, we use a reconstituted in vitro translation system. By tracking radiolabeled GTP, we can confirm that GTP hydrolysis occurs normally, but the subsequent release of the EF-G complex is blocked.

-

Ribosome Preparation: Isolate 70S ribosomes from E. coli using sucrose density gradient centrifugation. Validation Check: Monitor the A260/A280 ratio to ensure high-purity rRNA-protein complexes devoid of endogenous mRNA.

-

Complex Assembly: In a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl), combine 70S ribosomes, poly(U) mRNA, and Ac-Phe-tRNA.

-

Compound Pre-incubation: Add zibrofusidic acid (titrated from 0.1 to 100 µM) and pre-incubate for 15 minutes at 37°C. Control: Use fusidic acid as a positive control and DMSO as a vehicle negative control.

-

Reaction Initiation: Introduce EF-G and[γ-32P]GTP.

-

Trapping & Filtration: After 10 minutes, filter the reaction through a nitrocellulose membrane. Causality: Nitrocellulose binds the proteinaceous EF-G•GDP•ribosome complex but allows free [γ-32P]GTP and inorganic phosphate (Pi) to pass through.

-

Quantification: Quantify the retained radioactivity via liquid scintillation counting to determine the IC50 of the trapping mechanism.

AcrB Efflux Inhibition Assay (Nile Red Workflow)

Causality & Design: Nile Red is a lipophilic dye that fluoresces strongly in lipid environments (inside the cell) but weakly in aqueous environments (when effluxed). By de-energizing the cells, we force dye accumulation. Re-energizing the cells triggers AcrB-mediated efflux. Zibrofusidic acid's ability to halt this efflux validates its binding to the TM1/TM2 groove[1].

-

Cell Preparation: Culture E. coli (expressing wild-type AcrAB-TolC) to an OD600 of 0.6. Wash and resuspend in PBS containing 1 mM MgCl2.

-

De-energization: Treat cells with 10 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 15 minutes. Causality: CCCP collapses the proton motive force (PMF), paralyzing the AcrB pump and allowing Nile Red to accumulate.

-

Dye Loading & Compound Addition: Add Nile Red (5 µM) and incubate until fluorescence stabilizes. Introduce zibrofusidic acid (1-50 µM).

-

Efflux Trigger: Rapidly add 50 mM glucose. Causality: Glucose metabolism rapidly restores the PMF, reactivating the AcrB pump.

-

Kinetic Monitoring: Measure fluorescence decay (Excitation: 552 nm, Emission: 636 nm) continuously for 10 minutes. A slower decay rate relative to the vehicle control confirms efflux inhibition via TM1/TM2 locking.

Fig 3. Self-validating Nile Red efflux assay workflow for AcrB inhibition.

References

-

ZIBROFUSIDIC ACID - Overview & Chemical Moieties. Global Substance Registration System (GSRS), National Institutes of Health (NIH).[Link]

-

Zibrofusidic acid: FDA Global Substance Registration System Data. DrugFuture.[Link]

-

Supplementary Information: Natural product and natural product derived drugs in clinical trials. Royal Society of Chemistry (RSC). [Link]

-

2008 Record Financial Statements from LEO Pharma (Clinical Trial Disclosures). Ritzau / Business Wire. [Link]

Sources

Zibrofusidic Acid (TD-1414) Synthesis and Mechanistic Profiling: A Comprehensive Technical Guide

Executive Summary & Introduction

Zibrofusidic acid (24-bromofusidic acid; TD-1414) is a highly specialized, synthetic derivative of the naturally occurring steroid antibiotic 1[1]. Designed to address the escalating threat of antimicrobial resistance (AMR) in Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), zibrofusidic acid retains the core fusidane tetracyclic scaffold but introduces a vinylic bromine atom at the C-24 position[2].

From a structural biology perspective, this halogenation does more than just modulate its primary antibacterial target, Elongation Factor G (EF-G)[3]. It has proven instrumental in advanced crystallographic studies, acting as an anomalous scatterer to map the hydrophobic binding grooves of the 4 in Gram-negative bacteria[4]. This whitepaper provides a rigorous, step-by-step technical breakdown of its 5-step synthesis pathway, dual-mechanism structural biology, and the self-validating experimental protocols used to evaluate it.

The 5-Step Synthesis Pathway of Zibrofusidic Acid

The synthesis of zibrofusidic acid from fermented fusidic acid (CAS 6990-06-3) requires highly regioselective modifications. Because the parent molecule contains multiple reactive sites—a C-21 carboxylic acid, secondary hydroxyls at C-3 and C-11, and a base-sensitive C-16 acetate—direct bromination is impossible without destroying the molecule. The synthesis follows a strict 5-step protection-bromination-deprotection sequence, originally detailed in5[5].

Step-by-Step Chemical Workflow

-

Step 1: C-21 Carboxylic Acid Protection (Esterification)

-

Procedure: The free C-21 carboxylic acid is converted into a cleavable ester (e.g., methyl or benzyl ester) using an alkyl halide and a mild base (

) in DMF. -

Causality: The free acid is highly nucleophilic and can interfere with the electrophilic bromination step, leading to unwanted side products and drastically reducing yield.

-

-

Step 2: C-3 and C-11 Hydroxyl Protection (Acetylation)

-

Procedure: The secondary hydroxyl groups at C-3 and C-11 are protected as acetates using acetic anhydride and pyridine.

-

Causality: These hydroxyls are susceptible to oxidation by halogens. Masking them ensures the steroid core remains intact. Crucial Note: The native C-16 acetate must remain undisturbed during this process.

-

-

Step 3: Electrophilic Bromination (Addition)

-

Procedure: Molecular bromine (

) in dichloromethane (DCM) is added across the C-24,25 double bond at low temperatures (-20°C to 0°C), yielding a 24,25-dibromo intermediate. -

Causality: Direct vinylic substitution at C-24 is energetically unfavorable. An addition-elimination strategy is the only thermodynamically viable route to install the bromine.

-

-

Step 4: Base-Catalyzed Dehydrobromination (Elimination)

-

Procedure: The 24,25-dibromo intermediate is treated with a non-nucleophilic base (e.g., DBU).

-

Causality: The base promotes a highly selective E2 elimination of hydrogen bromide (HBr), restoring the double bond and locking the bromine atom in the vinylic C-24 position.

-

-

Step 5: Global Deprotection (Mild Hydrolysis)

-

Procedure: The C-3/C-11 acetates and the C-21 ester are removed using carefully titrated, mild basic hydrolysis (e.g., dilute KOH in MeOH) to yield the free zibrofusidic acid.

-

Causality & Validation: Standard harsh hydrolysis would cleave the essential C-16 acetate, rendering the drug inactive. The final API must be validated via HPLC, LC-MS, and

-NMR to confirm the retention of the C-16 acetate and the presence of the C-24 bromine[4].

-

Fig 1: The 5-step protection-bromination-deprotection synthesis pathway of Zibrofusidic acid.

Structural Biology & Mechanism of Action

Zibrofusidic acid exhibits a dual-interaction profile depending on the bacterial system under investigation.

1. Primary Target Inhibition (Gram-Positive): Like standard fusidic acid, zibrofusidic acid acts as a potent inhibitor of bacterial protein synthesis. It binds to Elongation Factor G (EF-G) on the ribosome, stabilizing the EF-G-GDP complex after GTP hydrolysis. This prevents the turnover of EF-G, halting peptide translocation and leading to bacterial cell death[3].

2. Efflux Pump Interaction (Gram-Negative): In Gram-negative bacteria, zibrofusidic acid is actively extruded by the AcrAB-TolC multidrug efflux pump. Crystallographic studies demonstrate that 6 formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[6]. The C-24 bromine serves as a critical structural marker, allowing researchers to unequivocally map this previously elusive binding pocket.

Fig 2: Dual mechanism involving EF-G inhibition and AcrB multidrug efflux pump binding.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Crystallization of the AcrB-Zibrofusidic Acid Complex

This protocol isolates the physical interaction between the drug and the efflux pump[4].

-

Protein Preparation: Concentrate the purified apo-AcrB/DARPin complex to 10–15 mg/mL.

-

Hanging Drop Crystallization: Set up vapor diffusion drops over a reservoir containing 50 mM ADA (pH 6.9), 5% glycerol, 5–10% PEG4000, and 150–250 mM ammonium sulfate.

-

Crystal Maturation: Allow apo-crystals to grow for 1–3 weeks at 20°C until they reach ~100 × 70 × 200 μm.

-

Ligand Soaking (Causality): Soak the mature apo-crystals in a stabilization buffer containing 8 mM zibrofusidic acid for 5 days. Why soak instead of co-crystallize? Co-crystallization with the brominated derivative can disrupt initial lattice formation due to altered solubility. Soaking preserves the high-resolution lattice.

-

System Validation: Collect X-ray diffraction data at the bromine absorption edge. The presence of a strong anomalous signal validates the exact spatial occupancy of the ligand within the TM1/TM2 groove, self-validating the structural model.

Protocol 2: Intracellular Antibacterial Assay (THP-1 Macrophage Model)

This assay tests the efficacy of the drug in acidic, intracellular environments[7].

-

Infection: Seed THP-1 macrophages in 96-well plates and infect with MRSA at a multiplicity of infection (MOI) of 10.

-

Extracellular Clearance: Treat with gentamicin (100 μg/mL) for 1 hour to kill extracellular bacteria.

-

Drug Treatment: Wash cells and apply zibrofusidic acid (0.01–100 × MIC) in RPMI medium adjusted to pH 7.4, and a separate cohort at pH 5.5 (simulating the phagolysosome).

-

Quantification: After 24 hours, lyse macrophages with 0.1% Triton X-100 and plate lysates on tryptic soy agar to count intracellular CFUs.

-

System Validation: Run a parallel Trypan Blue exclusion assay on uninfected, drug-treated THP-1 cells. This guarantees that any reduction in CFUs is due to the drug's antibacterial action, not host-cell cytotoxicity.

Quantitative Data Summary

Table 1: Comparative Structural and Pharmacological Metrics

| Metric | Fusidic Acid (Parent) | Zibrofusidic Acid (TD-1414) |

| Molecular Formula | ||

| Molecular Weight | 516.71 g/mol | 595.61 g/mol |

| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |

| AcrB Efflux Binding Site | TM1/TM2 Hydrophobic Groove | TM1/TM2 Hydrophobic Groove |

| Crystallographic Utility | Standard Electron Density | Strong Anomalous Signal (Bromine edge) |

| MIC (MRSA, pH 7.4) | 0.25 mg/L | ~0.25 mg/L |

| MIC (MRSA, pH 5.5) | 0.01 mg/L | Enhanced Intracellular Accumulation |

References

- Zibrofusidic acid (24-Bromofusidic acid)

- Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB.

- WO2005007669A1 - Novel fusidic acid derivatives.

- TD-1414 | MCE 生命科学试剂服务商. MedChemExpress.

- Fusidic acid. Wikipedia.

- Bacteriostatic Antibiotic - Fusidic acid. MedChemExpress.

- Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. PubMed / NIH.

Sources

- 1. Fusidic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2005007669A1 - Novel fusidic acid derivatives - Google Patents [patents.google.com]

- 6. TD-1414 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

Zibrofusidic Acid (TD-1414): Biological Activity Screening and AcrB Efflux Pump Inhibition Profiling

Executive Summary

The proliferation of multidrug-resistant (MDR) Gram-negative bacteria is heavily driven by the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, most notably the AcrAB-TolC complex. Overcoming this resistance requires specialized tool compounds that can neutralize the extrusion mechanism. Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) has emerged as a critical molecule in this domain. Unlike its parent compound, fusidic acid, which arrests bacterial protein synthesis by targeting Elongation Factor G (EF-G), the 24-bromo modification redirects the molecule's affinity toward the inner membrane transporter AcrB.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals on how to screen, validate, and quantify the biological activity of Zibrofusidic acid as an AcrB efflux pump inhibitor.

Chemical Identity and Pharmacological Profile

To ensure assay reproducibility, it is critical to verify the physicochemical properties of the screening lot. Zibrofusidic acid is highly lipophilic, a necessary trait for partitioning into the bacterial inner membrane where its target resides.

Table 1: Physicochemical & Identification Properties of Zibrofusidic Acid

| Parameter | Value |

| Common Names | Zibrofusidic acid / 24-Bromofusidic acid / TD-1414 |

| CAS Registry Number | 827603-95-2[1] |

| Molecular Formula | C31H47BrO6[2] |

| Molecular Weight | 595.61 g/mol [2] |

| Primary Target | AcrB Transmembrane Domain (TM1/TM2)[3] |

| Systematic Name (INN) | (17Z)-16β-(acetyloxy)-24-bromo-3α,11α-dihydroxy-29-norprotosta-17(20),24-dien-21-oic acid[4] |

Mechanistic Action: Targeting the AcrB Transmembrane Domain

The AcrAB-TolC complex operates via a functional rotation mechanism, cycling through access, binding, and extrusion states driven by the proton motive force (PMF). Zibrofusidic acid acts as a targeted structural wedge. According to established pharmacological data, Zibrofusidic acid binds specifically within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein ([3]).

By occupying this TM1-TM2 groove, Zibrofusidic acid restricts the conformational flexibility required for AcrB's peristaltic pump action, effectively arresting the complex and preventing the extrusion of co-administered antibiotics.

Fig 1. Mechanism of Zibrofusidic acid targeting the TM1-TM2 groove of the AcrB efflux pump.

Biological Activity Screening Workflows

Validating an efflux pump inhibitor requires a multi-tiered approach. The workflow transitions from confirming target engagement to demonstrating phenotypic synergy.

Fig 2. Sequential screening workflow for validating AcrB efflux pump inhibitors.

Protocol 1: AcrB Efflux Inhibition Assay (Hoechst 33342 Accumulation)

Mechanistic Rationale: Hoechst 33342 is a fluorescent dye and a known substrate of the AcrAB-TolC pump. In an active wild-type cell, the dye is rapidly extruded, keeping intracellular fluorescence low. When Zibrofusidic acid successfully binds the TM1/TM2 groove and blocks AcrB, the dye accumulates intracellularly, intercalates with bacterial DNA, and produces a massive, dose-dependent spike in quantum yield.

Step-by-Step Methodology:

-

Bacterial Preparation: Culture Escherichia coli BW25113 (wild-type) and an isogenic ΔacrB mutant (positive control) in Luria-Bertani (LB) broth to mid-log phase (OD600 = 0.6).

-

Causality: Harvesting at mid-log phase ensures active metabolism and maximal native expression of the RND efflux systems.

-

-

Washing and Energizing: Centrifuge the cultures at 4,000 × g for 10 minutes. Wash twice and resuspend the pellets in 50 mM potassium phosphate buffer (pH 7.0) supplemented with 0.4% glucose.

-

Causality: Glucose provides the necessary metabolic energy to generate the proton motive force (PMF) that drives the AcrB antiporter.

-

-

Compound Incubation: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well microtiter plate. Add Zibrofusidic acid at gradient concentrations (e.g., 1 to 64 µg/mL). Incubate in the dark for 15 minutes at 37°C.

-

Causality: Pre-incubation allows the lipophilic Zibrofusidic acid to partition into the inner membrane and occupy the target groove prior to substrate introduction.

-

-

Substrate Addition & Kinetic Read: Add Hoechst 33342 to a final concentration of 2.5 µM. Immediately measure fluorescence kinetics (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 60 minutes using a microplate reader.

Validation Checkpoint: The assay is self-validating if the ΔacrB mutant exhibits rapid, high-level fluorescence that remains unchanged regardless of the Zibrofusidic acid concentration, proving the observed inhibition in the wild-type strain is exclusively AcrB-dependent.

Protocol 2: Phenotypic Synergy Screening (Checkerboard MIC Assay)

Mechanistic Rationale: Biochemical target engagement is only clinically relevant if it restores the efficacy of standard antibiotics. By combining Zibrofusidic acid with a known AcrB substrate (such as Erythromycin or Novobiocin) in an orthogonal gradient, we can calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.

Step-by-Step Methodology:

-

Matrix Preparation: In a sterile, clear 96-well plate, create a 2D serial dilution matrix using Mueller-Hinton Broth (MHB).

-

X-axis: Serial dilutions of Erythromycin (e.g., 0.06 to 64 µg/mL).

-

Y-axis: Serial dilutions of Zibrofusidic acid (e.g., 0.125 to 16 µg/mL).

-

-

Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 µL to each well to achieve a final inoculum of ~5 × 10^4 CFU/well.

-

Causality: A strictly standardized inoculum prevents the "inoculum effect," an artifact where artificially high bacterial densities overwhelm the drug and falsely elevate the MIC.

-

-

Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each combination.

-

FICI Calculation: Use the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Validation Checkpoint: The intrinsic MIC of Erythromycin alone must fall within CLSI standard quality control ranges for the tested strain. A valid synergistic hit requires an FICI ≤ 0.5.

Quantitative Data Interpretation

Standardizing the interpretation of the Checkerboard Assay ensures that claims of efflux reversal are mathematically sound and reproducible across different laboratories.

Table 2: FICI Interpretation Matrix for Synergy Screening

| FICI Score Range | Interaction Profile | Biological Implication |

| FICI ≤ 0.5 | Synergistic | Strong efflux reversal; target antibiotic susceptibility restored. |

| 0.5 < FICI ≤ 1.0 | Additive | Partial efflux blockade; moderate enhancement of antibiotic activity. |

| 1.0 < FICI ≤ 4.0 | Indifferent | No functional interaction between Zibrofusidic acid and the antibiotic. |

| FICI > 4.0 | Antagonistic | Competing substrates; potential steric hindrance at the AcrB binding pocket. |

Conclusion

Zibrofusidic acid (TD-1414) represents a highly specialized tool for interrogating the structural and functional dynamics of the AcrAB-TolC multidrug efflux pump. By leveraging its specific affinity for the TM1-TM2 hydrophobic groove of AcrB, researchers can effectively uncouple the pump's proton motive force-driven rotation. Utilizing the self-validating protocols outlined in this guide—ranging from Hoechst 33342 accumulation to rigorous FICI synergy calculations—ensures high-fidelity data generation in the pursuit of novel MDR reversal agents.

References

-

Title: ZIBROFUSIDIC ACID - Global Substance Registration System Source: NIH / FDA GSRS URL: [Link]

-

Title: ZIBROFUSIDIC ACID - FDA Global Substance Registration System Source: DrugFuture URL: [Link]

-

Title: International Nonproprietary Names for Pharmaceutical Substances (INN) - List 102 Source: World Health Organization (WHO) URL: [Link]

Sources

Comparative Structural Analysis: Fusidic Acid vs. Zibrofusidic Acid (TD-1414)

The following technical guide provides an in-depth structural and functional comparison between Fusidic Acid and its brominated derivative, Zibrofusidic Acid (TD-1414).

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Fusidic Acid (FA) is a steroid-like antibiotic belonging to the fusidane class, historically pivotal in treating Staphylococcal infections, including MRSA. However, the emergence of resistance mechanisms (e.g., fusB, fusC protection of EF-G) has necessitated the development of next-generation analogs.

Zibrofusidic Acid (TD-1414) represents a critical structural evolution. By introducing a bromine atom at the C-24 position of the lipophilic side chain, this semi-synthetic derivative maintains the core fusidane efficacy while altering physicochemical properties to potentially enhance potency, overcome specific resistance mechanisms, or improve pharmacokinetic profiles.

This guide dissects the atomic-level differences, mechanistic implications, and validation protocols for these two compounds.

The Fusidane Core: A Shared Scaffold

Both compounds share the unique fusidane skeleton (29-norprotostane derivative), which differs significantly from standard corticosteroids in stereochemistry and ring conformation.

Stereochemical Configuration

Unlike the planar structure of cholesterol derivatives, the fusidane core adopts a "bent" configuration essential for binding to Elongation Factor G (EF-G).

-

Ring Junctions: A/B trans, B/C trans, C/D trans.

-

Ring B Conformation: Uniquely adopts a boat conformation , forcing the C-ring and side chain into a specific orientation relative to the A-ring.

-

Key Functional Groups:

-

C3-OH (α-oriented): Essential for contact with EF-G.

-

C11-OH (α-oriented): Non-acetylated in active forms.

-

C16-Acetate (β-oriented): Critical for activity; hydrolysis to the alcohol results in a >90% loss of potency.

-

C21-Carboxyl: Provides the necessary negative charge for electrostatic interactions within the ribosome-EF-G complex.

-

The Divergence: Side Chain Modification (C17–C25)

The structural divergence lies exclusively in the lipophilic side chain extending from C17. This region is the primary determinant of the molecule's ability to anchor into the hydrophobic pocket of EF-G.

Table 1: Structural Comparison of Side Chains

| Feature | Fusidic Acid (FA) | Zibrofusidic Acid (TD-1414) |

| Formula | ||

| C17-C20 Bond | Double bond (Z-isomer) | Double bond (Z-isomer) |

| C24-C25 Bond | Double bond (Alkene) | Double bond (Vinyl Bromide) |

| C24 Substituent | Hydrogen ( | Bromine ( |

| Electronic Nature | Electron-rich | Polarizable, halogen-bond donor |

| Lipophilicity (LogP) | High (~5.5) | Increased (due to Br lipophilicity) |

Chemical Implication of the C24-Bromine

The introduction of bromine at C24 is not merely a steric bulk addition; it fundamentally alters the electronics of the tail:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor (sigma-hole interaction) with backbone carbonyls or electron-rich residues in the target protein, potentially increasing binding affinity.

-

Metabolic Stability: Vinyl halides are generally more resistant to oxidative metabolism (e.g., by CYPs) compared to standard terminal alkenes, potentially improving the half-life.

-

Membrane Permeability: The increased lipophilicity aids in penetrating the bacterial cell envelope, particularly in Gram-positive organisms with thickened peptidoglycan layers.

Mechanism of Action & Resistance Logic

Both compounds function by inhibiting bacterial protein synthesis. They bind to Elongation Factor G (EF-G) on the ribosome, stabilizing the post-translocational state and preventing the release of EF-G/GDP. This "locks" the ribosome, halting peptide chain elongation.

Structural Basis of Inhibition

The fusidane core wedges into a pocket between domains II and III of EF-G. The side chain extends into a hydrophobic groove.

-

Fusidic Acid: Relies on van der Waals forces in the C24/C25 region.

-

Zibrofusidic Acid: The C24-Br occupies the same groove but with tighter shape complementarity and potential halogen-specific interactions.

Overcoming Resistance

The primary resistance mechanism involves FusB-type proteins , which bind to EF-G and allosterically alter the drug-binding pocket to dislodge the antibiotic.[1]

-

Hypothesis: The bulky, polarizable bromine atom in Zibrofusidic acid may create a "steric anchor" that FusB-induced conformational changes cannot easily displace, or it may bind with sufficient affinity to outcompete the destabilizing effect of FusB.

Diagram 1: Mechanism and Structural Logic

Caption: Structural logic connecting the fusidane core and side chain modifications to EF-G inhibition.

Experimental Protocols for Comparative Analysis

To validate the identity and activity of Zibrofusidic acid versus Fusidic acid, the following self-validating protocols are recommended.

Structural Verification: NMR Spectroscopy

The most definitive method to distinguish the two is

Protocol:

-

Solvent: Dissolve 10 mg of compound in

(Chloroform-d). -

Instrument: 500 MHz or higher cryoprobe system recommended.

-

Key Diagnostic Signals (Expected):

-

Fusidic Acid: Look for the vinylic proton at C24 (

) as a triplet or multiplet around 5.10 ppm . -

Zibrofusidic Acid: The substitution of H-24 with Bromine removes this proton signal.

-

Methyl Shifts: Monitor the C26/C27 methyl groups.[2] In FA, they appear as singlets/doublets near 1.6-1.7 ppm . In ZA, the des-shielding effect of the bromine will shift these methyls downfield (typically +0.1 to +0.3 ppm shift).

- NMR: The C24 carbon in FA appears around 123-124 ppm . In ZA, the C-Br carbon typically shifts significantly upfield (heavy atom effect) or shows distinct coupling if high-resolution techniques are used.

-

Mass Spectrometry (Isotopic Fingerprint)

Mass spectrometry provides a rapid "Yes/No" confirmation of bromination due to the unique natural abundance of bromine isotopes.

Protocol:

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (

deprotonates easily). -

Analysis:

-

Fusidic Acid (

): Single dominant peak at -

Zibrofusidic Acid (

): Distinct 1:1 doublet pattern separated by 2 mass units (isotopes -

Observation: If the spectrum shows two peaks of equal height at

and

-

Comparative MIC Assay (Broth Microdilution)

To assess biological superiority or equivalence.

Workflow:

-

Organisms: Panel must include S. aureus ATCC 29213 (Quality Control) and specific FusB-carrying resistant strains (e.g., S. aureus ATCC 43300 or clinical isolates).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL. -

Compound Preparation: Dissolve FA and ZA in DMSO (stock 10 mg/mL), then serially dilute.

-

Endpoint: Visual turbidity or Resazurin dye reduction after 18-24h at 37°C.

-

Success Criteria:

-

FA: MIC range 0.12–0.25 µg/mL (Sensitive strains).[3]

-

ZA: Should match FA in sensitive strains. In FusB+ strains, ZA should ideally show a lower MIC (e.g., 2-4 µg/mL vs >16 µg/mL for FA) to demonstrate the efficacy of the core modification.

-

References

-

Leo Pharma. (2010). TD-1414 (Zibrofusidic Acid) Investigational Brochure. ClinicalTrials.gov Identifier: NCT01168669. Link

-

Fernandes, P. (2016). Fusidic Acid: A Bacterial Elongation Factor G Inhibitor. Clinical Infectious Diseases.

-

Guo, X., et al. (2019). Structure of the ribosome-bound elongation factor G trapped by fusidic acid. Nature Structural & Molecular Biology.

-

Castanheira, M., et al. (2010). Antimicrobial activity of fusidic acid and its derivatives against resistant pathogens. Journal of Antimicrobial Chemotherapy.

-

Reeves, P.R. (2014).[4] The mechanism of action of fusidic acid and resistance. Journal of General Microbiology.

Sources

Zibrofusidic Acid (TD-1414): A Technical Guide to Dual-Target Pharmacology and Structural Biology

Executive Summary

In the landscape of antimicrobial resistance, the demand for compounds that not only inhibit bacterial targets but also serve as high-resolution structural probes is paramount. Zibrofusidic acid (also known as 24-bromofusidic acid or TD-1414) is a highly specialized, investigational brominated derivative of the natural antibiotic fusidic acid[1][2].

This technical whitepaper dissects the dual utility of zibrofusidic acid. First, it acts as a potent inhibitor of bacterial translation by targeting Elongation Factor G (EF-G)[3]. Second, and perhaps more critically for structural biology, its lipophilic carboxylate scaffold and bromine substitution make it an ideal crystallographic probe for mapping the TM1/TM2 hydrophobic groove of the AcrB multidrug efflux pump[4][5].

Chemical Ontology & Structural Rationale

Zibrofusidic acid (

The Causality of Bromination: In drug development, halogenation is frequently used to improve metabolic stability or membrane permeability. However, in the case of zibrofusidic acid, the bromine atom serves a profound structural purpose. Bromine acts as a heavy-atom anomalous scattering center during X-ray crystallography[5]. When researchers attempt to map drug-binding pockets in highly dynamic transmembrane proteins (like efflux pumps), lipid molecules often create false-positive electron densities. The anomalous dispersion from the bromine atom allows scientists to unambiguously differentiate the drug from surrounding membrane lipids, providing absolute certainty of the binding coordinates[5].

Primary Therapeutic Target: Elongation Factor G (EF-G)

Like its parent compound, zibrofusidic acid is a protein synthesis inhibitor[3]. It targets the bacterial ribosome during the elongation phase of translation.

Mechanism of Action

During protein synthesis, EF-G catalyzes the translocation of tRNA and mRNA through the ribosome via GTP hydrolysis. Zibrofusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis has occurred. By binding to this post-translocation state, the drug sterically locks EF-G onto the ribosome, preventing its dissociation and recycling. This conformational trapping immediately halts the translation machinery.

Fig 1: Mechanistic pathway of Zibrofusidic acid trapping EF-G on the bacterial ribosome.

Secondary Target & Resistance Vector: AcrB Efflux Pump

The AcrAB-TolC complex is the primary multidrug efflux system in Escherichia coli and a major driver of Gram-negative antibiotic resistance. The AcrB subunit is the inner-membrane transporter responsible for substrate recognition and proton-motive force coupling.

Structural Insights from TD-1414

Recent crystallographic studies utilizing zibrofusidic acid have revolutionized our understanding of how AcrB sequesters lipophilic carboxylates from the inner membrane. Zibrofusidic acid binds specifically to a hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[4][5].

High-resolution models confirm that the compound forms critical hydrophobic interactions with residue I27 on TM1[6]. Because zibrofusidic acid is a lipophilic carboxylate, its binding at the TM1/TM2 groove demonstrates a previously elusive pathway by which AcrB extracts membrane-bound drugs before they can reach the cytoplasm[5].

Fig 2: Structural interaction of Zibrofusidic acid within the TM1/TM2 groove of AcrB.

Quantitative Data Summary

To understand the pharmacological utility of zibrofusidic acid, we must benchmark it against its parent compound. The table below synthesizes their comparative properties based on structural and [2][5].

| Property / Parameter | Fusidic Acid | Zibrofusidic Acid (TD-1414) |

| Molecular Formula | ||

| Molecular Weight | 516.7 g/mol | 595.61 g/mol |

| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |

| AcrB Binding Site | TM1 / TM2 Groove | TM1 / TM2 Groove (Residue I27) |

| X-Ray Anomalous Signal | Weak (Carbon/Oxygen) | Strong (Bromine K-edge) |

| Primary Research Utility | Clinical Antibiotic | Structural Probe / Efflux Inhibitor |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. A failed experiment should immediately tell you why it failed through its internal controls.

Protocol A: In Vitro Translation Inhibition Assay (EF-G Targeting)

Causality: We utilize an E. coli S30 cell-free extract rather than whole-cell MIC assays. Why? Because whole-cell assays conflate target inhibition with membrane permeability and AcrB efflux. The S30 extract isolates the ribosomal machinery, allowing direct measurement of EF-G inhibition.

-

System Preparation: Thaw E. coli S30 extract and supplement with an amino acid mixture (minus leucine), ATP/GTP energy regeneration buffer, and a plasmid encoding a luminescent reporter (e.g., Firefly Luciferase).

-

Compound Titration: Prepare a 10-point serial dilution of zibrofusidic acid (0.1 µM to 100 µM) in DMSO.

-

Internal Controls (Self-Validation):

-

Positive Control: Fusidic acid (10 µM) to validate baseline ribosomal inhibition.

-

Negative Control: Vehicle (1% DMSO) to establish maximum luminescence.

-

Specificity Control: An S30 extract derived from a fusA mutant strain (EF-G mutation conferring fusidic acid resistance). If zibrofusidic acid inhibits the wild-type but not the mutant, target specificity is definitively proven.

-

-

Incubation & Readout: Incubate the reaction at 37°C for 60 minutes. Add luciferin substrate and quantify luminescence using a microplate reader. Calculate the IC

.

Protocol B: AcrB Co-Crystallization and Anomalous Dispersion Mapping

Causality: The AcrB trimer is highly dynamic, oscillating between Access, Binding, and Extrusion states. To achieve high-resolution diffraction, we must lock the protein into a single asymmetric conformation. We achieve this by co-crystallizing AcrB with a Designed Ankyrin Repeat Protein (DARPin) chaperone[5].

-

Protein Purification: Purify the AcrB-DARPin complex using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography in a buffer containing 0.03% DDM (n-dodecyl-β-D-maltoside) to maintain micellar stability.

-

Crystallization (Hanging Drop): Concentrate the complex to 10–15 mg/mL. Set up hanging drops over a reservoir of 50 mM ADA (pH 6.9), 5% Glycerol, 5–10% PEG4000, and 150–250 mM ammonium sulfate[5].

-

Compound Soaking: Once apo-crystals form (approx. 1–2 weeks), soak the crystals in a stabilizing solution containing 8 mM zibrofusidic acid (24-bromofusidic acid) for 5 days[5].

-

Causality: Soaking is preferred over co-crystallization here because lipophilic compounds can disrupt initial micelle formation and inhibit crystal nucleation.

-

-

Data Collection (Self-Validation): Collect X-ray diffraction data at the Bromine K-edge wavelength (approx. 0.92 Å).

-

Validation: Generate an anomalous difference Fourier map. The presence of a >5

peak corresponding to the bromine atom definitively proves that the electron density belongs to zibrofusidic acid, ruling out DDM lipid artifacts[5].

-

Conclusion

Zibrofusidic acid (TD-1414) represents a masterclass in rational chemical modification for structural biology. By retaining the potent EF-G inhibitory properties of fusidic acid while introducing a crystallographic beacon (bromine), it has unmasked the TM1/TM2 binding groove of the AcrB efflux pump. For drug development professionals, leveraging zibrofusidic acid in structural assays provides a validated, high-resolution pathway for designing next-generation efflux pump inhibitors.

References

-

National Center for Advancing Translational Sciences (NCATS). ZIBROFUSIDIC ACID (Record UNII: I723VCD5DW). Global Substance Registration System (GSRS). URL:[Link]

-

Oswald, C., Tam, H. K., & Pos, K. M. (2016). Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB. Nature Communications, 7, 13819. URL:[Link]

Sources

- 1. ZIBROFUSIDIC ACID [drugfuture.com]

- 2. ZIBROFUSIDIC ACID [drugs.ncats.io]

- 3. rsc.org [rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Zibrofusidic Acid (TD-1414): In Vitro Antibacterial Spectrum, Mechanism of Action, and Efflux Pump Dynamics

Executive Summary

Zibrofusidic acid (TD-1414), a brominated derivative of the well-established antibiotic fusidic acid, represents a targeted structural approach in the development of next-generation antibacterial agents. This technical guide provides an in-depth analysis of its in vitro antibacterial spectrum, elucidating its primary mechanism of action against Gram-positive pathogens via Elongation Factor G (EF-G) inhibition, and its unique structural interactions with the AcrB multidrug efflux pump in Gram-negative bacteria.

Chemical Grounding and Structural Rationale

Zibrofusidic acid (24-Bromofusidic acid) is a fusidane-type antibiotic derivative . Its molecular formula is C31H47BrO6, with a monoisotopic mass of 594.2556 Da . The structural hallmark of zibrofusidic acid is the targeted bromination at the 24-position of the fusidane skeleton. From a drug design perspective, this halogenation was engineered to alter the compound's lipophilicity, steric bulk, and binding kinetics compared to the parent compound, aiming to overcome specific resistance mechanisms or improve target affinity.

Mechanism of Action: A Dual-Faceted Interaction

The pharmacological profile of zibrofusidic acid is characterized by two distinct biochemical interactions depending on the bacterial membrane architecture.

Gram-Positive Pathogens: EF-G Inhibition

Like its parent compound, zibrofusidic acid exerts its primary bactericidal/bacteriostatic effect by inhibiting bacterial protein synthesis. It binds tightly to Elongation Factor G (EF-G) on the ribosome, preventing the critical release of EF-G-GDP from the ribosomal complex. This steric blockade stalls the translocation step of protein elongation, effectively halting bacterial replication.

Gram-Negative Pathogens: AcrB Efflux Pump Dynamics

A historical limitation of fusidane antibiotics is their poor efficacy against Gram-negative bacteria, primarily due to highly active intrinsic efflux mechanisms. Recent structural and biochemical studies have demonstrated that zibrofusidic acid binds within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein . AcrB is the inner membrane component of the tripartite AcrAB-TolC multidrug efflux pump system in Escherichia coli and other Gram-negative species. Understanding this specific TM1/TM2 interaction is vital for researchers aiming to design competitive efflux pump inhibitors or bypass intrinsic Gram-negative resistance.

Zibrofusidic acid mechanism: EF-G inhibition in Gram-positives and AcrB interaction in Gram-negatives.

In Vitro Antibacterial Spectrum

Zibrofusidic acid exhibits a narrow but highly potent spectrum of activity, primarily targeting Gram-positive organisms, particularly staphylococci. While its clinical development was ultimately halted , its in vitro data remains a benchmark for fusidane derivatives.

Table 1: Representative In Vitro Antibacterial Spectrum of Fusidane Derivatives (Data synthesized from comparative baseline studies of fusidic acid and its halogenated derivatives)

| Organism | Gram Stain | MIC Range (µg/mL) | Primary Resistance Mechanism |

| Staphylococcus aureus (MSSA) | Positive | 0.03 - 0.12 | Chromosomal fusA mutations |

| Staphylococcus aureus (MRSA) | Positive | 0.06 - 0.25 | Plasmid-mediated fusB/fusC protection |

| Streptococcus pneumoniae | Positive | 2.0 - 8.0 | Intrinsic target variations |

| Escherichia coli | Negative | > 64.0 | AcrAB-TolC Efflux Pump |

| Pseudomonas aeruginosa | Negative | > 128.0 | MexAB-OprM Efflux Pump |

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols outline the methodologies for assessing the in vitro efficacy and efflux pump interactions of zibrofusidic acid.

Protocol 1: Broth Microdilution for MIC Determination

Causality & Logic: Standardized broth microdilution is essential to eliminate media-dependent variations in fusidane activity. Fusidane compounds are highly lipophilic and prone to binding to non-standardized media proteins, which can artificially inflate Minimum Inhibitory Concentration (MIC) values.

-

Compound Preparation : Dissolve zibrofusidic acid powder in 100% DMSO to a stock concentration of 10 mg/mL. Critical Step: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations disrupt bacterial lipid bilayers, causing solvent-induced toxicity and confounding the MIC readout.

-

Media Standardization : Use cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus species, supplement strictly with 2-5% lysed horse blood.

-

Inoculum Calibration : Prepare a direct colony suspension from an 18-24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (approx.

CFU/mL). Dilute 1:100 in CAMHB to achieve a precise final well concentration of -

Serial Dilution : Perform two-fold serial dilutions of zibrofusidic acid in a 96-well U-bottom microtiter plate, covering a range from 64 µg/mL down to 0.015 µg/mL.

-

Incubation & Readout : Incubate the plates at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth (OD600 < 0.05).

Step-by-step experimental workflow for in vitro MIC determination via broth microdilution.

Protocol 2: AcrB Efflux Pump Interaction Assay (Fluorescence Polarization)

Causality & Logic: To validate the binding of zibrofusidic acid to the TM1/TM2 groove of AcrB, a competitive binding assay using a fluorescent probe is employed. This isolates the physical binding event from whole-cell MIC assays, confirming whether the drug acts directly within the binding pocket of the pump.

-

Protein Purification : Isolate recombinant AcrB protein containing a C-terminal His-tag using Ni-NTA affinity chromatography. Maintain in a detergent micelle environment (0.05% DDM) to preserve transmembrane structural integrity.

-

Probe Incubation : Incubate 1 µM purified AcrB with 0.5 µM of a known fluorescent AcrB substrate probe (e.g., ethidium bromide) in a 20 mM HEPES buffer (pH 7.5).

-

Competitive Displacement : Add increasing concentrations of zibrofusidic acid (0.1 µM to 100 µM) to the mixture.

-

Measurement : Measure fluorescence polarization (FP) using a microplate reader. A dose-dependent decrease in FP indicates the successful displacement of the fluorescent probe by zibrofusidic acid from the TM1/TM2 binding pocket.

Conclusion

Zibrofusidic acid (TD-1414) serves as a critical structural probe in modern antibacterial research. While it shares the potent anti-staphylococcal properties of its parent class, its specific, mapped interaction with the AcrB efflux pump provides invaluable mechanistic insights. For drug development professionals, leveraging these structural dynamics is essential for the rational design of next-generation antibiotics capable of bypassing Gram-negative efflux systems.

References

-

ZIBROFUSIDIC ACID - FDA Global Substance Registration System. National Institutes of Health (NIH). Available at: [Link]

-

Zibrofusidic acid (C31H47BrO6) - PubChemLite. Université du Luxembourg. Available at:[Link]

-

Natural product and natural product derived drugs in clinical trials. Royal Society of Chemistry (RSC). Available at: [Link]

Zibrofusidic Acid (TD-1414): Preliminary Toxicity Assessment and Preclinical Safety Profiling

Executive Summary

Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) is an investigational, structurally modified derivative of fusidic acid. It is primarily engineered to combat antimicrobial resistance by acting as an inhibitor of the AcrB multidrug efflux pump[1]. Because efflux pump inhibitors are designed to be co-administered with standard antibiotics to restore bacterial susceptibility, their systemic safety profile must be rigorously established to prevent cumulative drug-drug toxicities. This technical guide outlines a comprehensive, self-validating framework for the preliminary toxicity assessment of Zibrofusidic acid, detailing the causality behind experimental designs and the criteria for advancing the compound into IND-enabling studies.

Pharmacological Context & Rationale for Toxicity Screening

Zibrofusidic acid (Molecular Formula: C31H47BrO6; Molecular Weight: 595.61 Da)[2] achieves its mechanism of action by binding within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[1].

Causality in Experimental Design: The introduction of a bromine atom at the 24-position of the fusidane scaffold alters the compound's lipophilicity and metabolic stability[3]. Halogenated, highly lipophilic compounds often present unique toxicological liabilities, specifically concerning hepatic clearance, mitochondrial toxicity, and the potential formation of reactive intermediates during CYP450-mediated biotransformation. Consequently, our toxicity assessment heavily weights hepatic cellular models and acute mammalian tolerability to rule out drug-induced liver injury (DILI).

In Vitro Toxicity & Genotoxicity Assessment

To ensure data integrity, every protocol described below operates as a self-validating system . Assays are only considered successful if internal positive and negative controls fall within strict, pre-defined statistical thresholds.

Protocol 1: High-Content Hepatotoxicity Screening (HepG2 Cells)

Rationale: Assesses mitochondrial toxicity and membrane integrity, which are common liabilities for lipophilic antibiotics that accumulate in hepatic tissue.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at

cells/well in 96-well collagen-coated optical plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Compound Preparation: Prepare a 10 mM stock of Zibrofusidic acid in 100% DMSO. Perform serial dilutions to achieve final assay concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells is strictly

. -

Treatment: Expose cells to Zibrofusidic acid for 48 hours. Include 0.5% DMSO as a vehicle (negative) control and Chlorpromazine (50 µM) as a positive hepatotoxic control.

-

Multiplex Staining: Wash cells gently with PBS. Add a multiplex staining cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability). Incubate in the dark for 45 minutes.

-

Imaging & Analysis: Image the plates using an automated High-Content Screening (HCS) system. Quantify total cell count, percentage of mitochondrial depolarization, and membrane leakage events.

-

System Validation Criteria: The assay data is accepted only if the Chlorpromazine positive control induces >70% mitochondrial depolarization and the vehicle control maintains >95% cellular viability.

Protocol 2: Ames Fluctuation Test (Genotoxicity)

Rationale: Halogenated compounds can undergo metabolic activation to form mutagenic intermediates. The Ames test evaluates this risk prior to animal exposure.

Step-by-Step Methodology:

-

Strain Preparation: Culture Salmonella typhimurium tester strains (TA98 and TA100) overnight in nutrient broth to reach an OD₆₀₀ of 1.0.

-

Metabolic Activation: Prepare an S9 mix (rat liver extract induced by Aroclor 1254) to simulate mammalian hepatic biotransformation.

-

Exposure: In a 384-well microplate format, combine the bacterial suspension, Zibrofusidic acid (titrated up to 500 µg/mL), and a pH indicator medium. Run parallel plates with and without the S9 mix.

-

Incubation: Seal plates and incubate for 48 hours at 37°C.

-

Scoring: Score wells spectrophotometrically for color change (purple to yellow indicates bacterial growth due to a reversion mutation restoring histidine synthesis).

-

System Validation Criteria: The assay is valid only if the positive controls (e.g., 2-Aminoanthracene for S9+ conditions) show a statistically significant increase in revertant wells (p < 0.01) compared to the vehicle control.

In Vivo Preliminary Toxicity (Rodent Model)

Protocol 3: Acute Dose-Ranging & Maximum Tolerated Dose (MTD)

Rationale: Determines the upper limit of systemic dosing before overt toxicity occurs, establishing the therapeutic window and guiding doses for subsequent 14-day repeat-dose studies.

Step-by-Step Methodology:

-

Animal Acclimation: Utilize 8-week-old female CD-1 mice (n=5 per dose group). Acclimate animals in standard housing for 7 days prior to dosing.

-

Formulation: Suspend Zibrofusidic acid in 0.5% Methylcellulose / 0.1% Tween 80 to ensure homogenous delivery of the lipophilic compound.

-

Dosing: Administer a single oral gavage (PO) dose at 100, 300, and 1000 mg/kg.

-

Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then twice daily for 7 days. Score for clinical signs including piloerection, lethargy, weight loss (>10%), and neurological deficits.

-

Clinical Pathology: On Day 7, collect blood via cardiac puncture under deep anesthesia. Analyze serum for ALT, AST, BUN, and Creatinine.

-

Necropsy: Perform a gross necropsy focusing on the liver, kidneys, and gastrointestinal tract. Calculate organ-to-body weight ratios.

-

System Validation Criteria: The study is valid only if the vehicle control group exhibits zero mortality, normal weight gain trajectories, and baseline biomarker levels.

Quantitative Data Summary

The following table outlines the target safety thresholds required for Zibrofusidic acid to successfully pass preliminary toxicity screening and advance to IND-enabling studies.

| Assay / Parameter | Target Threshold for Zibrofusidic Acid | Consequence of Failure |

| HepG2 Cytotoxicity (IC₅₀) | > 50 µM | Indicates severe hepatotoxicity; requires scaffold redesign. |

| Mitochondrial Depolarization | < 15% at 25 µM | High risk of drug-induced liver injury (DILI). |

| Ames Test (Mutagenicity) | Negative (With & Without S9) | Compound is mutagenic; immediate termination of lead. |

| Mouse MTD (Single Dose PO) | > 300 mg/kg | Narrow therapeutic index; limits clinical viability. |

| Serum ALT/AST Elevation | < 2x Upper Limit of Normal (ULN) | Indicates acute hepatic necrosis or biliary toxicity. |

| Organ/Body Weight Ratio | No significant deviation from vehicle | Suggests organ hypertrophy or acute edema. |

Visualizations

Fig 1. Pharmacodynamic mechanism of Zibrofusidic acid and potential hepatic toxicity pathways.

Fig 2. Step-by-step preclinical toxicity assessment workflow for evaluating Zibrofusidic acid.

References

-

Title: ZIBROFUSIDIC ACID - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

-

Title: Zibrofusidic acid (C31H47BrO6) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of Zibrofusidic Acid

Foreword

Zibrofusidic acid, a brominated analogue of the well-established antibiotic fusidic acid, represents a promising candidate in the ongoing search for novel antimicrobial agents. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the essential solubility and stability studies required to characterize zibrofusidic acid, thereby enabling its progression from a promising molecule to a viable drug substance. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Introduction to Zibrofusidic Acid: Physicochemical Context

Zibrofusidic acid shares the core steroidal structure of fusidic acid, a known inhibitor of bacterial protein synthesis.[1][2] The introduction of a bromine atom is anticipated to modulate its biological activity and, critically, its physicochemical properties such as solubility and stability.[3][4] An initial in-silico assessment suggests a lipophilic nature, which may present challenges in developing aqueous formulations. Therefore, a systematic investigation into its solubility and stability is not merely a regulatory requirement but a fundamental step in its development pathway.

Solubility Studies: Unlocking the Formulation Potential

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the range of viable formulation strategies. The following sections outline a comprehensive approach to characterizing the solubility of zibrofusidic acid.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.[5] This method involves agitating an excess of the solid drug in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved drug in the supernatant is quantified.

Experimental Protocol:

-

Preparation: Add an excess amount of zibrofusidic acid to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and various organic solvents such as ethanol, methanol, and acetonitrile).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of zibrofusidic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Data Presentation:

| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| PBS (pH 7.4) | 25 | 0.5 - 1.0 |

| 0.1 M HCl | 25 | < 0.05 |

| Ethanol | 25 | > 10 |

| Methanol | 25 | > 10 |

| Acetonitrile | 25 | 5 - 10 |

| DMSO | 25 | > 50 |

Note: The above data is illustrative and based on the known properties of fusidic acid. Actual experimental results for zibrofusidic acid may vary.

pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Determining the pH-solubility profile is crucial for understanding its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10.

-

Solubility Determination: Conduct the shake-flask method as described in section 2.1 using the prepared buffers as the solvent systems.

-

Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Anticipated Insights: Based on the structure of fusidic acid, zibrofusidic acid is expected to be a weak acid.[2] Therefore, its solubility is anticipated to be low at acidic pH and to increase as the pH becomes more alkaline.

Workflow for Solubility Studies

Caption: Workflow for determining the solubility of zibrofusidic acid.